N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a compound that has garnered attention in pharmaceutical research, particularly as a potential therapeutic agent. This compound is classified under the category of small molecule inhibitors, specifically targeting factor Xa, an essential enzyme in the coagulation cascade. Its structure includes a piperidine moiety, which contributes to its biological activity and pharmacokinetic properties.
This compound is often referenced in the context of drug development and synthesis, particularly in patents and scientific literature related to anticoagulant therapies. For instance, it has been noted in research focusing on modifications of existing anticoagulants to enhance their efficacy and reduce side effects .
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can be classified as:
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the desired purity and yield of the final product. For example, the use of coupling agents and solvents plays a crucial role in optimizing reaction conditions .
The molecular structure of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can be represented by its chemical formula . The compound features:
Key molecular data includes:
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide primarily involves its interaction with factor Xa:
Studies have shown that this compound exhibits high potency against factor Xa with favorable pharmacokinetic profiles, making it a candidate for further development in anticoagulant therapies .
Relevant data includes:
N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has significant applications in:
The ongoing research into this compound aims to refine its properties further and assess its potential in clinical applications against thrombotic disorders .
Cyclopentanecarboxamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by their versatility in targeting diverse biological pathways. Early research identified cyclopentane’s conformational restraint as advantageous for enhancing binding affinity and metabolic stability. A seminal study demonstrated that constraining linear aminobutyramide leads into a 1,3-disubstituted cyclopentane scaffold yielded CCR2 antagonists with picomolar potency. Specifically, (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-piperidinylcyclopentanecarboxamide exhibited an IC₅₀ of 0.45 nM in functional chemotaxis assays, attributed to the cyclopentane ring’s ability to pre-organize the molecule for optimal receptor interactions [1].
Subsequent work expanded applications beyond chemokine receptors. Cyclopentanecarboxamides were engineered to inhibit blood coagulation factor Xa, leveraging the scaffold’s capacity to occupy hydrophobic enzyme pockets. Modifications at the carboxamide linker (e.g., cyclization to tetrahydropyrazolopyridinone) retained potency while eliminating hydrolytic liabilities, exemplified by apixaban’s clinical success [2]. The scaffold’s adaptability is further evidenced in natural product-inspired drug discovery, where cyclopentane-containing dipeptides isolated from Periplaneta americana displayed antitumor activity, underscoring the pharmacophore’s biological relevance [6].
Table 1: Evolution of Key Cyclopentanecarboxamide Derivatives
Compound | Target | Potency (IC₅₀) | Structural Innovation |
---|---|---|---|
Lead aminobutyramide (Compound 2) | CCR2 | Micromolar range | Linear flexible backbone |
Optimized cyclopentane (Compound 16) | CCR2 | 0.45 nM | 1,3-Disubstituted cyclopentane |
Apixaban | Factor Xa | < 5 nM | Bicyclic tetrahydropyrazolopyridinone |
Cyclic dipeptides (e.g., cyclo-(Pro-Tyr)) | Tumor cells | Variable | Natural product integration |
The strategic fusion of cyclopentanecarboxamide with a 2-oxopiperidine moiety addresses limitations in single-target agents by enabling synergistic modulation of complementary pathways. The design capitalizes on three principles:
Experimental validation emerged from studies on structurally analogous multitarget agents. For instance, P2Y14 antagonists incorporating piperidine-carboxamide hybrids demonstrated sub-20 nM affinity, attributed to cooperative hydrogen bonding (cyclopentane carbonyl to Ser288) and hydrophobic enclosure (piperidine in TM5/6 cleft) [3]. Similarly, insect-derived cyclic dipeptides featuring related scaffolds exhibited activity across tumor cell lines, supporting the framework’s polypharmacology potential [6].
Table 2: Key Structural Elements and Their Multitarget Contributions
Structural Element | Role in Multitarget Design | Exemplar Compound |
---|---|---|
Cyclopentanecarboxamide | Provides hydrophobic core; hydrogen bond acceptor via carbonyl oxygen | CCR2 antagonists [1] |
2-Oxopiperidine moiety | Engages polar residues (e.g., Asp/Glu) via lactam NH/C=O; modulates membrane permeability | P2Y14 ligands [3] |
meta-Phenylene linker | Balances rigidity and rotational freedom; optimal spatial separation of pharmacophores | ERK inhibitors [9] |
Piperidine’s Versatility:Piperidine remains a cornerstone in CNS and oncology therapeutics due to its balanced basicity (pKₐ ~10) and membrane permeability. Recent innovations focus on conformational control:
Cyclopentane’s Strategic Value:The cyclopentane ring confers distinct advantages over cyclohexane:
Synergistic integration of these moieties is exemplified in hybrid scaffolds. In antibody-drug conjugates (ADCs), piperidine linkers enable pH-sensitive payload release, while cyclopentane carboxamides stabilize tubulin-binding warheads. Such innovations underscore the moieties’ complementary roles in next-generation therapeutics [7] [8].
Table 3: Comparative Analysis of Piperidine vs. Cyclopentane Contributions
Property | Piperidine Moieties | Cyclopentane Moieties | Synergistic Effects |
---|---|---|---|
Conformational Flexibility | Chair-chair inversion (ΔG ≈ 10 kcal/mol) | Pseudorotation (ΔG ≈ 0.5–1 kcal/mol) | Broadens accessible bioactive conformers |
Polar Surface Area | 3–10 Ų (depending on substitution) | 0–5 Ų | Optimizes membrane penetration/logD balance |
Metabolic Stability | CYP3A4 oxidation at C3/C4; glucuronidation susceptibility | High stability; minor CYP2J2 oxidation | Extended in vivo half-life |
Target Versatility | GPCRs, kinases, ion channels | Enzymes, nuclear receptors | Enables multitarget engagement |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8